1,1-Dimethylethyl 4-[(5-chloro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate
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Overview
Description
tert-Butyl 4-((5-chloro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a 5-chloro-1-oxoisoindolin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((5-chloro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Isoindolinone Moiety: The synthesis begins with the preparation of the 5-chloro-1-oxoisoindolin-2-yl intermediate. This can be achieved through the reaction of 5-chloroisatin with a suitable reducing agent.
Alkylation of Piperidine: The piperidine ring is then alkylated with the 5-chloro-1-oxoisoindolin-2-yl intermediate under basic conditions to form the desired product.
Esterification: Finally, the tert-butyl ester group is introduced through esterification using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((5-chloro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-((5-chloro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of piperidine and isoindolinone pathways is beneficial.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including the synthesis of polymers and other high-value products.
Mechanism of Action
The mechanism of action of tert-butyl 4-((5-chloro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((5-bromo-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((5-fluoro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((5-methyl-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 4-((5-chloro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for the development of new molecules with tailored properties.
Properties
CAS No. |
359629-36-0 |
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Molecular Formula |
C19H25ClN2O3 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
tert-butyl 4-[(6-chloro-3-oxo-1H-isoindol-2-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25ClN2O3/c1-19(2,3)25-18(24)21-8-6-13(7-9-21)11-22-12-14-10-15(20)4-5-16(14)17(22)23/h4-5,10,13H,6-9,11-12H2,1-3H3 |
InChI Key |
NELOJRGDHSXELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
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